1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride
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Overview
Description
1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride is a chemical compound with the molecular formula C15H24Cl4N4O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two 2,4-diaminophenoxy groups attached to a propane backbone, and it is typically found in its tetrahydrochloride salt form .
Mechanism of Action
Target of Action
1,3-Bis(2,4-diaminophenoxy)propane Tetrahydrochloride is primarily used as a precursor for hair colors . It reacts with primary intermediates to form the final dye-stuff .
Mode of Action
The compound interacts with its targets through a process of oxidation. This reaction can be accelerated by the addition of an oxidizing agent such as hydrogen peroxide, but it can also be achieved by air oxidation .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the process of hair coloring. The compound reacts with primary intermediates in the hair to form the final dye-stuff .
Pharmacokinetics
The pharmacokinetics of this compound are such that the final concentration on the head can be up to 1.8% (calculated as tetrahydrochloride salt, corresponding to 1.2% of the free base) . The exposure is terminated thirty minutes after application of the mixture to the hair by shampooing and thoroughly rinsing with water .
Result of Action
The result of the action of this compound is the formation of a final dye-stuff that colors the hair. The compound’s interaction with primary intermediates in the hair leads to this coloring effect .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of an oxidizing agent can accelerate the reaction process . Additionally, the compound’s action, efficacy, and stability can be affected by the conditions under which it is stored and used. For example, the compound’s recovery was found to be > 115% in one sample (formulation A with H2O2) and < 85% in one sample (formulation B, without H2O2) .
Preparation Methods
1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride is generally synthesized through a chemical reaction between 2,4-diaminophenol and 1,3-dichloropropane under appropriate conditions. The reaction involves the formation of an ether linkage between the phenoxy groups and the propane backbone. The final product is obtained by treating the intermediate with hydrochloric acid to form the tetrahydrochloride salt .
Synthetic Route:
Starting Materials: 2,4-diaminophenol and 1,3-dichloropropane.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere at elevated temperatures.
Formation of Intermediate: The intermediate compound is formed through the nucleophilic substitution reaction.
Final Product: The intermediate is treated with hydrochloric acid to yield this compound.
Chemical Reactions Analysis
1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Types of Reactions:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The phenoxy groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or sulfonated phenoxy derivatives.
Scientific Research Applications
1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, coatings, and polymers
Comparison with Similar Compounds
1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride can be compared with other similar compounds, such as:
1,3-Bis(2,4-diaminophenoxy)propane hydrochloride: Similar structure but different salt form.
4,4’-[1,3-Propandiylbis(oxy)]di(1,3-benzenediamine) hydrochloride: Similar backbone but different functional groups.
1,3-Bis(2,4-diaminophenoxy)propane: Free base form without hydrochloride.
Uniqueness:
- The tetrahydrochloride form of 1,3-Bis(2,4-diaminophenoxy)propane provides enhanced solubility and stability compared to its free base form.
- Its unique structure allows for specific interactions with biological molecules, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
74918-21-1 |
---|---|
Molecular Formula |
C15H21ClN4O2 |
Molecular Weight |
324.80 g/mol |
IUPAC Name |
4-[3-(2,4-diaminophenoxy)propoxy]benzene-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C15H20N4O2.ClH/c16-10-2-4-14(12(18)8-10)20-6-1-7-21-15-5-3-11(17)9-13(15)19;/h2-5,8-9H,1,6-7,16-19H2;1H |
InChI Key |
PYPNWPPZTSKNST-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)N)OCCCOC2=C(C=C(C=C2)N)N.Cl.Cl.Cl.Cl |
Canonical SMILES |
C1=CC(=C(C=C1N)N)OCCCOC2=C(C=C(C=C2)N)N.Cl |
74918-21-1 | |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
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